molecular formula C19H15ClN2O2S B11998654 4-((4-Chlorobenzyl)oxy)-N'-(2-thienylmethylene)benzohydrazide CAS No. 396662-76-3

4-((4-Chlorobenzyl)oxy)-N'-(2-thienylmethylene)benzohydrazide

Cat. No.: B11998654
CAS No.: 396662-76-3
M. Wt: 370.9 g/mol
InChI Key: RRJPMBQNWRBHNN-CIAFOILYSA-N
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Description

4-((4-Chlorobenzyl)oxy)-N’-(2-thienylmethylene)benzohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorobenzyl group, a thienylmethylene group, and a benzohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzyl)oxy)-N’-(2-thienylmethylene)benzohydrazide typically involves the following steps:

    Formation of the Benzohydrazide Core: The initial step involves the reaction of benzoyl chloride with hydrazine hydrate to form benzohydrazide.

    Introduction of the Chlorobenzyl Group: The benzohydrazide is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the chlorobenzyl group.

    Formation of the Thienylmethylene Group: Finally, the compound is reacted with 2-thiophenecarboxaldehyde under reflux conditions to form the thienylmethylene group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorobenzyl)oxy)-N’-(2-thienylmethylene)benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-((4-Chlorobenzyl)oxy)-N’-(2-thienylmethylene)benzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-Chlorobenzyl)oxy)-N’-(2-thienylmethylene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorobenzyl)oxy)-N’-(2-furylmethylene)benzohydrazide
  • 4-((4-Chlorobenzyl)oxy)-N’-(2-pyridylmethylene)benzohydrazide
  • 4-((4-Chlorobenzyl)oxy)-N’-(2-phenylmethylene)benzohydrazide

Uniqueness

4-((4-Chlorobenzyl)oxy)-N’-(2-thienylmethylene)benzohydrazide is unique due to the presence of the thienylmethylene group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

396662-76-3

Molecular Formula

C19H15ClN2O2S

Molecular Weight

370.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-[(E)-thiophen-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C19H15ClN2O2S/c20-16-7-3-14(4-8-16)13-24-17-9-5-15(6-10-17)19(23)22-21-12-18-2-1-11-25-18/h1-12H,13H2,(H,22,23)/b21-12+

InChI Key

RRJPMBQNWRBHNN-CIAFOILYSA-N

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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